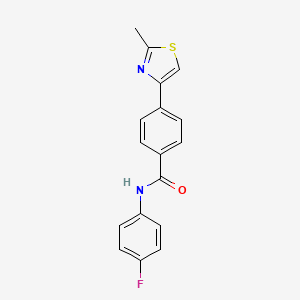

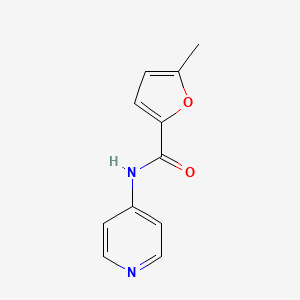

5-methyl-N-4-pyridinyl-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-methyl-N-4-pyridinyl-2-furamide, also known as M4F, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. M4F is a small molecule that belongs to the class of furan derivatives and is known to modulate the activity of certain ion channels in the central nervous system.

Mechanism of Action

5-methyl-N-4-pyridinyl-2-furamide modulates the activity of ion channels by binding to specific sites on the channel protein. It has been shown to block the activity of voltage-gated sodium channels by binding to the receptor site in the channel's pore region. This leads to a decrease in the influx of sodium ions and a subsequent decrease in the excitability of neurons. 5-methyl-N-4-pyridinyl-2-furamide has also been found to activate the transient receptor potential channels, which are involved in the sensation of pain and temperature.

Biochemical and Physiological Effects

5-methyl-N-4-pyridinyl-2-furamide has been shown to have both acute and chronic effects on the central nervous system. Acutely, 5-methyl-N-4-pyridinyl-2-furamide has been found to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to reduce the perception of pain in animal models of neuropathic pain. Chronically, 5-methyl-N-4-pyridinyl-2-furamide has been found to have neuroprotective effects in animal models of traumatic brain injury. It has also been suggested to have anti-inflammatory effects in animal models of multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-methyl-N-4-pyridinyl-2-furamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target certain pathways and study their effects. However, one of the limitations of using 5-methyl-N-4-pyridinyl-2-furamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 5-methyl-N-4-pyridinyl-2-furamide has a relatively short half-life, which can limit its effectiveness in chronic studies.

Future Directions

There are several future directions for the study of 5-methyl-N-4-pyridinyl-2-furamide. One potential area of research is the development of more potent analogs of 5-methyl-N-4-pyridinyl-2-furamide that have improved solubility and longer half-lives. Another area of research is the study of 5-methyl-N-4-pyridinyl-2-furamide in combination with other drugs for the treatment of neurological disorders. Additionally, the effects of 5-methyl-N-4-pyridinyl-2-furamide on other ion channels and neurotransmitter systems could be explored to gain a better understanding of its mechanism of action.

Synthesis Methods

5-methyl-N-4-pyridinyl-2-furamide can be synthesized using a multi-step process involving the reaction of 2-acetylfuran with 4-chloropyridine and subsequent reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography and recrystallization. The yield of the synthesis process is around 40-50%.

Scientific Research Applications

5-methyl-N-4-pyridinyl-2-furamide has been extensively studied for its potential therapeutic properties in various neurological disorders such as epilepsy, neuropathic pain, and traumatic brain injury. It has been shown to modulate the activity of certain ion channels such as the voltage-gated sodium channels and the transient receptor potential channels, which are involved in the transmission of pain signals and seizure activity. 5-methyl-N-4-pyridinyl-2-furamide has also been found to have anti-inflammatory properties and has been suggested as a potential treatment for neuroinflammatory conditions such as multiple sclerosis.

properties

IUPAC Name |

5-methyl-N-pyridin-4-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDISZVLSBCXHSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-4-pyridinyl-2-furamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)

![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)

![N-[4-(diethylamino)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5717270.png)